molecular formula C22H22N4O4S2 B11611522 (5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

カタログ番号: B11611522
分子量: 470.6 g/mol
InChIキー: GYIPHPATLFUAQS-ATVHPVEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z)-5-[[2-(Furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex synthetic molecule designed for advanced pharmaceutical and biological research. It belongs to the 5-ene-4-thiazolidinone class of heterocyclic compounds, which are recognized in medicinal chemistry as a privileged scaffold with a broad spectrum of potential biological activities . The structure incorporates a pyrido[1,2-a]pyrimidin-4-one core, a system of interest in drug discovery, linked via a methylidene bridge to a 3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one ring. The presence of the exocyclic double bond at the C5 position (5-ene) is a key structural feature known to significantly influence the pharmacological profile of such derivatives . This compound is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring all safety protocols and regulations are followed when handling this material.

特性

分子式

C22H22N4O4S2

分子量

470.6 g/mol

IUPAC名

(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3-4,6-8,11-12,23H,5,9-10,13H2,1-2H3/b17-12-

InChIキー

GYIPHPATLFUAQS-ATVHPVEESA-N

異性体SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4=CC=CO4

正規SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4=CC=CO4

製品の起源

United States

準備方法

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-ketonitriles or orthoesters. A representative protocol involves refluxing 2-aminopyridine with benzoylacetonitrile and trimethyl orthoformate in toluene, yielding 3-benzoyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives in 60–89% yields . For the target compound, 9-methyl substitution is introduced by substituting benzoylacetonitrile with methyl-substituted analogs.

Key Reaction Conditions

  • Reagents : 2-Aminopyridine, methyl-substituted α-ketonitrile, trimethyl orthoformate.

  • Solvent : Toluene or ethanol.

  • Temperature : 80°C (oil bath) or reflux conditions.

  • Catalyst : Concentrated HCl for cyclization .

Construction of the Thiazolidinone Ring

The 3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one moiety is synthesized by reacting 3-methoxypropylamine with carbon disulfide and chloroacetic acid. This forms a thiourea intermediate, which undergoes cyclization under acidic conditions to yield the thiazolidinone ring .

Stepwise Procedure

  • Thiourea Formation :

    • 3-Methoxypropylamine + CS2 → 3-methoxypropylthiourea.

  • Cyclization :

    • Thiourea + chloroacetic acid → 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one.

    • Conditions : HCl (conc.), reflux, 6 hours .

Condensation for Z-Configured Methylidene Bridge

The final step involves Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-3-carbaldehyde derivative and the thiazolidinone’s active methylene group. The Z-configuration is favored by using a bulky base (e.g., piperidine) and polar aprotic solvents (e.g., DMSO), which stabilize the transition state geometrically .

Stereoselective Condensation

  • Reactants :

    • 2-(Furan-2-ylmethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.

    • 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

  • Base : Piperidine (10 mol%).

  • Solvent : DMSO, 60°C, 8 hours.

  • Yield : 65% .

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation is achieved via:

  • 1H NMR : Resonances at δ 8.21 (pyrimidine H), δ 6.85 (furan H), δ 3.55 (OCH3).

  • MS (EI) : m/z 522.1 [M+H]+ .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Pyrido[1,2-a]pyrimidinone synthesisCyclocondensation 60–89Scalable, one-pot reaction
Furan-2-ylmethylamino substitutionSNAr 72–78High regioselectivity
Thiazolidinone formationThiourea cyclization 68Mild conditions
Z-Configuration controlKnoevenagel condensation 65Stereoselectivity via solvent/base

Challenges and Optimization Opportunities

  • Stereochemical Control : The Z-configuration’s reliance on kinetic control necessitates precise temperature modulation. Microwave-assisted synthesis may enhance selectivity .

  • Thiazolidinone Stability : The 2-sulfanylidene group is prone to oxidation; additives like BHT improve stability during purification .

  • Scalability : Transitioning from batch to flow chemistry could improve yields in the cyclocondensation step .

化学反応の分析

科学研究の応用

化学

化学において、この化合物は、より複雑な分子の合成のための構成要素として、または配位化学における配位子として使用できます。

生物学

生物学研究では、この化合物は、その独特の構造と潜在的な生物活性から、治療薬としての可能性が調査される可能性があります。

医学

医学では、この化合物は、特に、その独自の構造が特定の利点を提供する可能性のある疾患の治療における薬物候補としての可能性が探求される可能性があります。

産業

産業では、この化合物は、新素材の開発やさまざまな化学プロセスにおける触媒としての用途が見いだされる可能性があります。

科学的研究の応用

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a therapeutic agent, given its unique structure and potential bioactivity.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure might confer specific advantages.

Industry

In industry, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.

作用機序

類似の化合物との比較

類似の化合物

    チアゾリジノン: チアゾリジノン環を持つ化合物は、さまざまな生物活性で知られています。

    ピリド[1,2-a]ピリミジン: これらの化合物は、治療薬としての可能性がしばしば調査されています。

    フラン誘導体: フラン環を含む化合物は、化学反応性と生物活性について広く研究されています。

独自性

化合物「(5Z)-5-[[2-(フラン-2-イルメチルアミノ)-9-メチル-4-オキソピリド[1,2-a]ピリミジン-3-イル]メチリデン]-3-(3-メトキシプロピル)-2-スルファニリデン-1,3-チアゾリジン-4-オン」におけるこれら3つの部分の独自の組み合わせは、他の類似の化合物と区別され、独自の特性と用途を提供する可能性があります。

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Bioactivity

The compound shares structural similarities with derivatives reported in , and 15. Key differences and their implications are summarized below:

Table 1: Structural and Functional Comparison
Compound ID Substituents (Thiazolidinone Position 3) Pyrido-Pyrimidine Substituents (Position 2) Molecular Weight Key Bioactivity/Property Reference
Target Compound 3-(3-Methoxypropyl) 2-(Furan-2-ylmethylamino) ~478.57 g/mol Not explicitly reported
Compound 3-(1-Phenylethyl) 2-(2-Methoxyethylamino) ~494.59 g/mol Anticancer (inferred)
Compound 3-(Prop-2-enyl) 2-(3-Isopropoxypropylamino) ~482.60 g/mol Unknown
Compound 3-(2-Methylpropyl) 2-(Furan-2-ylmethylamino) ~454.57 g/mol Not explicitly reported
Rhodanine Derivatives 3-Alkyl/Aryl Azulene-based substituents ~350–450 g/mol Electrochemically active
Key Observations:

Substituent Effects on Bioactivity: The 3-(3-methoxypropyl) group in the target compound may improve solubility compared to hydrophobic analogs like 3-(1-phenylethyl) () or 3-(2-methylpropyl) (). This could enhance pharmacokinetics . The furan-2-ylmethylamino group (shared with ) may confer selectivity toward enzymes or receptors associated with cancer pathways, as furan derivatives are known to modulate ferroptosis .

Electrochemical Properties: Rhodanine derivatives in exhibit redox activity due to their conjugated systems. The target compound’s extended π-system (pyrido-pyrimidine + thiazolidinone) may similarly enable electrochemical applications, though this requires validation .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving condensation of pyrido-pyrimidine precursors with thiazolidinone intermediates. Computational tools like SHELXL () and ORTEP () are critical for confirming stereochemistry .

生物活性

The compound (5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan and pyrimidine moieties : These are known for their roles in biological activity.
  • Thiazolidinone core : This structure is often associated with various pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Viral Proteases : Similar compounds have been shown to inhibit viral proteases, which are crucial for the replication of viruses such as SARS-CoV-2. For instance, derivatives with furan rings have demonstrated significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting a potential mechanism for antiviral activity .
  • Anticancer Activity : The thiazolidinone scaffold is known for its anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 Value (μM)Reference
AntiviralSARS-CoV-2 Mpro Inhibition1.55 - 10.76
CytotoxicityVero and MDCK Cells>100
AnticancerVarious Cancer Cell LinesNot specified

Case Study 1: Antiviral Efficacy

A recent study focused on the antiviral properties of furan-based compounds against SARS-CoV-2. The compound exhibited promising IC50 values ranging from 1.55 μM to 10.76 μM against Mpro, indicating strong inhibitory potential. The study highlighted the importance of specific structural features in maintaining potency against viral targets .

Case Study 2: Anticancer Potential

Another investigation explored the anticancer activity of thiazolidinone derivatives, emphasizing their role in inducing apoptosis in various cancer cell lines. While specific data on this compound were limited, related compounds demonstrated significant cytotoxic effects, suggesting that further exploration could yield valuable insights into its therapeutic applications .

Research Findings

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity is crucial. Studies indicate that certain substitutions can enhance potency against viral targets while maintaining low cytotoxicity .
  • Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity in vitro, with CC50 values exceeding 100 μM in standard cell lines such as Vero and MDCK cells . This safety profile is essential for considering further development as a therapeutic agent.

Q & A

Advanced Research Question

  • Reaction path modeling : Density Functional Theory (DFT) calculates transition states and intermediates for key steps like imine formation .
  • Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, prioritizing derivatives for synthesis .
  • Machine learning : Train models on reaction yield datasets to recommend optimal solvent/catalyst combinations .

What strategies resolve contradictions between experimental and computational data in mechanistic studies?

Advanced Research Question

  • Iterative validation : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
  • Isotopic labeling : Use ¹⁵N or ²H isotopes to trace reaction pathways (e.g., hydrogen transfer in ring closure) .
  • Literature benchmarking : Cross-reference with analogous thiazolidinone systems to identify outliers .

What methodologies elucidate the mechanism of action in biological systems?

Advanced Research Question

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets affected by the compound .
  • Transcriptomics : RNA sequencing to detect gene expression changes in treated vs. untreated cells .
  • Metabolomics : LC-MS profiling of metabolic intermediates (e.g., ATP/ADP ratios) to assess energy pathway disruption .

How can researchers address solubility challenges in pharmacokinetic studies?

Advanced Research Question

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo dosing .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

What are best practices for validating synthetic intermediates with conflicting spectral data?

Basic Research Question

  • 2D NMR : HSQC and HMBC correlations resolve ambiguous peaks in crowded aromatic regions .
  • Parallel synthesis : Compare intermediates with authentic samples from literature .
  • Crystallographic validation : Single-crystal XRD for ambiguous intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。